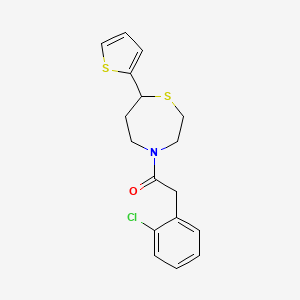
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazepane derivatives and has been found to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays a significant role in the development and progression of several B-cell malignancies. TAK-659 has been investigated for its potential use in the treatment of various B-cell-related disorders, including lymphomas and leukemias.
Mécanisme D'action
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a potent inhibitor of BTK, a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a significant role in the development and progression of several B-cell malignancies. By inhibiting BTK, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been found to exhibit potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including ITK and TEC kinase, which are involved in T-cell receptor signaling. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been shown to induce apoptosis in B-cell malignancies and inhibit tumor growth in preclinical models of CLL, MCL, and DLBCL.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several advantages as a potential therapeutic agent for B-cell-related disorders. It exhibits potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has also been found to inhibit other kinases, including ITK and TEC kinase, which are involved in T-cell receptor signaling. However, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has some limitations as well. It has been found to exhibit off-target effects on other kinases, which may limit its use as a single-agent therapy. Additionally, 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.
Orientations Futures
There are several future directions for the study of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. One potential direction is to investigate its use in combination with other therapeutic agents, such as monoclonal antibodies or other kinase inhibitors. Combination therapy may enhance the efficacy of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone and reduce the risk of off-target effects. Another potential direction is to investigate the use of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone in other B-cell-related disorders, such as autoimmune diseases or transplant rejection. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves a multi-step process that starts with the reaction of 2-chloroacetophenone with thiophene-2-carboxylic acid to form an intermediate product. The intermediate is then reacted with thiosemicarbazide to form the thiazepane ring, and the resulting compound is further treated with acetic anhydride to obtain the final product. The synthesis of 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been optimized to produce high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been extensively studied for its potential therapeutic applications in various B-cell-related disorders. Preclinical studies have demonstrated that 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone exhibits potent inhibitory activity against BTK and effectively suppresses B-cell receptor signaling, leading to apoptosis of malignant B-cells. 2-(2-Chlorophenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has been investigated for its potential use in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and other B-cell malignancies.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-14-5-2-1-4-13(14)12-17(20)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIDSYZMLROHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2907574.png)
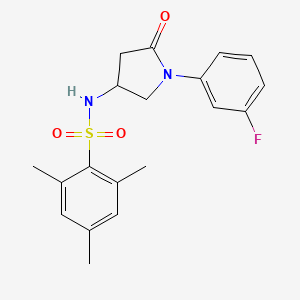
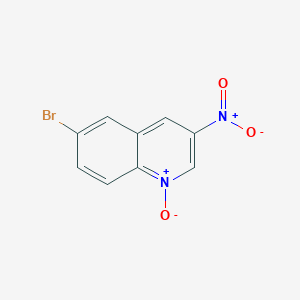
methanone](/img/structure/B2907579.png)
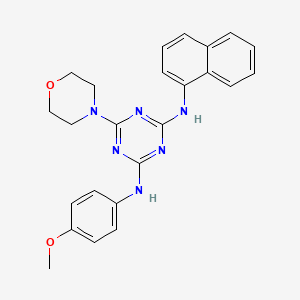
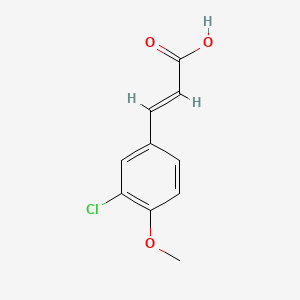
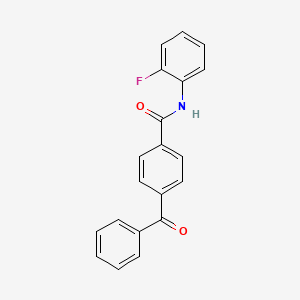
![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)
![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)
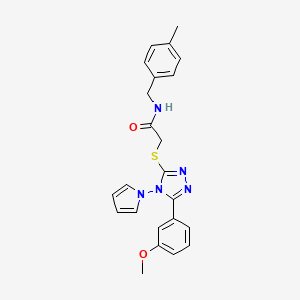
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2907592.png)
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2907593.png)
![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)